molecular formula C14H13ClN4O B2708577 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 2035000-15-6

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Katalognummer: B2708577
CAS-Nummer: 2035000-15-6
Molekulargewicht: 288.74
InChI-Schlüssel: UOGTVKXUFUQJMR-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 1,2,3-triazole-substituted azetidine ring and a 2-chlorophenyl group. Enones are widely studied for their biological activities, including antimicrobial and anticancer properties, often modulated by substituents and heterocyclic motifs . The azetidine ring (a four-membered saturated heterocycle) and the triazole moiety in this compound may confer unique conformational rigidity and electronic properties compared to analogues with larger rings or different heterocycles.

Eigenschaften

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-8,12H,9-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTVKXUFUQJMR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, with the CAS number 2209392-44-7, is a synthetic organic compound that combines a triazole ring with an azetidine structure and a chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₄N₄O
  • Molecular Weight : 298.30 g/mol
  • Structural Features : The compound features a triazole ring which is known for its biological activity, an azetidine ring contributing to its pharmacological properties, and a chlorophenyl group that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and azetidine moieties often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : In vitro tests have shown that derivatives similar to (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one possess moderate to strong antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainActivity LevelReference
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-oneS. aureusModerate
(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-oneE. coliStrong

Anticancer Activity

Studies have also suggested that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The presence of the triazole ring is believed to enhance the compound's ability to interact with DNA and inhibit cell division in cancerous cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Urease Inhibition : Similar compounds have shown strong inhibitory effects against urease enzymes, which are important in various physiological processes and are often targeted in drug design for treating infections caused by urease-producing bacteria .

Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various synthesized triazole derivatives, it was found that several compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Properties

Another research focused on the anticancer properties of triazole-containing compounds demonstrated significant cytotoxic effects against human cancer cell lines. The study concluded that derivatives with azetidine and chlorophenyl groups showed enhanced potency compared to their simpler counterparts .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with triazole and azetidine structures exhibit antimicrobial properties. The triazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in the design of antifungal agents. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one may possess similar activities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazole derivatives have been studied for their ability to inhibit enzymes involved in disease processes, such as kinases and proteases. For instance, similar compounds have shown promise in inhibiting c-jun N-terminal kinase (JNK), which is implicated in neurodegenerative diseases . The specific mechanism by which this compound inhibits enzyme activity remains an area for further investigation.

Cancer Therapeutics

Given the structural features of (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one, it may play a role in cancer treatment. Chalcone derivatives are known for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of the triazole and azetidine moieties could enhance these effects by modulating signaling pathways involved in cell proliferation and survival.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various organic reactions involving triazole formation and subsequent modifications to introduce the azetidine and chlorophenyl groups. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological efficacy of triazole-containing compounds:

Study ReferenceFocus AreaFindings
JNK InhibitionDemonstrated that triazole derivatives effectively inhibit JNK3, suggesting potential neuroprotective effects.
Anticancer ActivityExplored structure–activity relationships (SARs) of similar compounds showing significant anticancer properties against various cell lines.
Antimicrobial PropertiesIdentified antimicrobial activity against multiple pathogens using related triazole-based structures.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key structural variations among analogous enones include:

  • Heterocyclic substituents : The azetidine-triazole group in the target compound contrasts with imidazole (e.g., (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one ), benzotriazole (e.g., (E)-1-(1H-benzotriazol-1-yl)-3-phenylprop-2-en-1-one ), and pyrazole derivatives (e.g., (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ).
  • Aryl substituents : The 2-chlorophenyl group in the target compound differs from para-substituted aryl groups (e.g., 4-nitrophenyl in or 3-chloro-4-fluorophenyl in ), which influence steric and electronic interactions.

Table 1: Structural and Synthetic Comparison of Selected Enones

Compound Name Core Structure Heterocycle Aryl Substituent Synthesis Method Yield (%) Ref.
Target Compound Enone Azetidine-1,2,3-triazole 2-Chlorophenyl Likely Claisen-Schmidt* N/A N/A
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Enone 1,2,3-Triazole 4-Nitrophenyl, naphthalen-2-yl Claisen-Schmidt Not specified
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Enone Imidazole 3-Chloro-4-fluorophenyl Claisen-Schmidt 78
(E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one Enone Benzotriazole Phenyl Not specified Not specified

*Inferred from analogous syntheses (e.g., ).

Physicochemical and Electronic Properties

  • Azetidine vs.
  • Substituent Effects : The 2-chlorophenyl group’s ortho-chloro substituent may increase steric hindrance and electron-withdrawing effects relative to para-substituted analogues (e.g., 4-nitrophenyl in ), impacting solubility and intermolecular interactions .

Methodological Considerations

  • Synthesis: The Claisen-Schmidt condensation ( ) is a common route for enones, offering moderate to high yields (e.g., 78% in ).
  • Characterization: Tools like NMR, FTIR, and X-ray crystallography (using SHELXL and WinGX ) are critical for confirming structures of complex enones.

Research Findings and Gaps

  • Structural Uniqueness : The azetidine-triazole combination in the target compound is understudied compared to imidazole or pyrazole analogues.
  • Data Limitations : Absence of explicit data on the target compound’s physicochemical properties (e.g., logP, melting point) and bioactivity limits direct comparisons.
  • Computational Predictions: Virtual screening methods ( ) could prioritize this compound for synthesis and testing based on its structural similarity to bioactive enones.

Q & A

Basic: What synthetic methodologies are employed to prepare (E)-1-(3-(1H-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one?

Answer:
The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde-functionalized azetidine-triazole precursor. For example:

Step 1: Prepare 3-(1H-1,2,3-triazol-1-yl)azetidine via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on azetidine derivatives.

Step 2: React 2-chlorophenylacetone with the azetidine-triazole aldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone.

Step 3: Confirm the E-configuration via NOESY NMR (absence of cross-peaks between vinyl protons and the azetidine ring) .

Key Considerations:

  • Steric hindrance from the azetidine ring may require elevated temperatures (80–100°C) for condensation .
  • Use anhydrous conditions to prevent hydrolysis of the triazole moiety .

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish between azetidine (δ 3.5–4.5 ppm) and triazole protons (δ 7.8–8.2 ppm). The vinyl proton (δ 6.5–7.0 ppm) confirms the E -configuration via coupling constants (J = 12–16 Hz) .
  • IR Spectroscopy: Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=C (1600–1640 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How is X-ray crystallography used to resolve the stereochemistry of the α,β-unsaturated ketone moiety?

Answer:

Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Structure Solution: Employ SHELXT for phase determination via intrinsic phasing .

Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. The E -configuration is confirmed by the torsion angle (C1-C2-C3-C4 ≈ 180°) .

Example Crystallographic Data (Hypothetical):

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)7.892, 10.345, 15.678
V (ų)1278.5
R₁ (I > 2σ(I))0.041
wR₂ (all data)0.113

Software: OLEX2 for visualization and refinement .

Advanced: How are data contradictions addressed during crystallographic refinement (e.g., disorder, twinning)?

Answer:

  • Disorder Modeling: Use SHELXL ’s PART instruction to split disordered atoms (e.g., triazole ring) into multiple sites with occupancy refinement .
  • Twinning: Apply the Hooft parameter in SHELXL for non-merohedral twinning. For example, refine against a twin law matrix derived from the diffraction pattern .
  • Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases) by aligning the triazole-azetidine motif with active-site residues .
  • MD Simulations: Assess conformational flexibility of the azetidine ring in explicit solvent (e.g., water, DMSO) using GROMACS .

Basic: What are the solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mM). Use sonication for aqueous suspensions .
  • Stability:
    • Store at –20°C under argon to prevent oxidation of the enone system.
    • Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How does steric strain in the azetidine-triazole moiety influence reactivity?

Answer:

  • Steric Effects: The azetidine’s puckered conformation restricts rotation around the C-N bond, increasing activation energy for nucleophilic attacks (e.g., hydrolysis).
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., thiols), revealing steric shielding of the β-carbon .

Advanced: What strategies optimize crystallization for X-ray analysis of such flexible molecules?

Answer:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., CHCl₃/MeOH) to slow nucleation.
  • Additives: Introduce trace trifluoroacetic acid (TFA) to protonate the triazole, reducing conformational flexibility .
  • Temperature: Grow crystals at 4°C to minimize thermal motion .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (deviation <0.4%) .

Advanced: How do substituents on the chlorophenyl ring affect the compound’s electronic profile?

Answer:

  • Electron-Withdrawing Groups (e.g., NO₂): Lower LUMO energy, enhancing electrophilicity of the enone (measured via cyclic voltammetry) .
  • Electron-Donating Groups (e.g., OMe): Increase electron density on the aromatic ring, altering π-π stacking in crystal packing (analyzed via Hirshfeld surfaces) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.